Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
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Overview
Description
Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group, a methyl group, and an ethyl ester group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the condensation of 3-fluorobenzoylacetate with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The resulting intermediate is then esterified with ethyl acetate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of inflammatory pathways or antimicrobial activity .
Comparison with Similar Compounds
Ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can be compared with other pyrazole derivatives, such as:
Ethyl (3-fluorobenzoyl)acetate: Similar in structure but lacks the pyrazole ring.
Ethyl (4-fluorobenzoyl)acetate: Similar but with the fluorophenyl group in a different position.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15FN2O3 |
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Molecular Weight |
278.28 g/mol |
IUPAC Name |
ethyl 2-[2-(3-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C14H15FN2O3/c1-3-20-13(18)8-12-9(2)16-17(14(12)19)11-6-4-5-10(15)7-11/h4-7,16H,3,8H2,1-2H3 |
InChI Key |
DGOVVZHULGJEOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(NN(C1=O)C2=CC(=CC=C2)F)C |
Origin of Product |
United States |
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